molecular formula C10H12N2O3 B032620 N-(4-Aminobenzoyl)-Beta-Alanine CAS No. 7377-08-4

N-(4-Aminobenzoyl)-Beta-Alanine

Cat. No. B032620
CAS RN: 7377-08-4
M. Wt: 208.21 g/mol
InChI Key: VHAXWROFYVPXMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-Aminobenzoyl)-Beta-Alanine often involves multi-step chemical reactions, including condensation, protection of functional groups, and subsequent deprotection. For instance, derivatives of amino acids and peptides have been synthesized via reactions involving N-carboxyanhydrides and various coupling methods to achieve high yields and specific molecular architectures (Watanabe et al., 1966).

Molecular Structure Analysis

The molecular structure of N-(4-Aminobenzoyl)-Beta-Alanine and its derivatives is crucial for understanding its reactivity and interaction with other molecules. X-ray crystallography studies have revealed that amide and peptide bonds within similar molecules are planar and adopt trans-configurations, with molecular packing governed by hydrogen bonding interactions (Eissmann & Weber, 2011).

Chemical Reactions and Properties

Chemical reactions involving N-(4-Aminobenzoyl)-Beta-Alanine derivatives are diverse and include conjugate additions, formation of peptide bonds, and modifications of functional groups to achieve desired properties. For example, the conjugate addition of secondary amines to acrylate derivatives has been explored to obtain beta-dialkylamino-alanine derivatives (Pérez & Pleixats, 1995).

Physical Properties Analysis

The physical properties of N-(4-Aminobenzoyl)-Beta-Alanine and its derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. The crystal and molecular structure of similar compounds have been determined, providing insights into their stability and interactions with other molecules (Marchewka, Drozd, & Janczak, 2011).

Chemical Properties Analysis

The chemical properties of N-(4-Aminobenzoyl)-Beta-Alanine, including its reactivity, stability under various conditions, and interactions with different chemical agents, are pivotal for its utilization in synthesis and potential applications in materials science and biochemistry. Studies on the synthesis and application of amino acid derivatives provide valuable information on the chemical behavior of such compounds (Inman et al., 1991).

Scientific Research Applications

  • Osmoprotection in Plants : Beta-alanine betaine, a compound related to N-(4-Aminobenzoyl)-Beta-Alanine, plays a role in plant tolerance to stress factors such as salinity and hypoxia. This makes it a potential target for metabolic engineering to enhance plant stress tolerance (Rathinasabapathi, Fouad, & Sigua, 2001).

  • Polypeptide Synthesis : N-(4-Aminobenzoyl)-Beta-Alanine is used in the synthesis of polypeptides, which have applications in biomaterials. It's involved in the formation of A-B-A triblock copolymers, indicating its significance in materials science (Kricheldorf & Hauser, 2001).

  • Biotechnological Production : Beta-alanine, a component of N-(4-Aminobenzoyl)-Beta-Alanine, has various physiological functions and industrial applications. Its biological production is gaining interest as a more environmentally friendly method compared to chemical methods (Wang, Mao, Wang, Ma, & Chen, 2021).

  • Peptide Research : Research on peptides containing N-(4-Aminobenzoyl)-Beta-Alanine focuses on understanding their formation and properties. This has implications in understanding peptide behavior and applications in biochemistry (Talaty, Cooper, Osburn, & van Stipdonk, 2006).

  • Biosynthesis Studies : Studies on beta-alanine, a part of N-(4-Aminobenzoyl)-Beta-Alanine, in plants show its involvement in various plant functions such as stress response, lignin biosynthesis, and ethylene production. This indicates its significance in plant biology and agriculture (Parthasarathy, Savka, & Hudson, 2019).

  • Enzymatic Studies and Applications : Research on enzymes specific for N-acyl linkages to alanine (a part of N-(4-Aminobenzoyl)-Beta-Alanine) provides insights into biochemical pathways and has implications for drug discovery and biological research (Levy & Goldman, 1969).

Safety And Hazards

N-(4-Aminobenzoyl)-Beta-Alanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[(4-aminobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXWROFYVPXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224136
Record name N-(4-Aminobenzoyl)-beta-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminobenzoyl)-Beta-Alanine

CAS RN

7377-08-4
Record name N-(4-Aminobenzoyl)-β-alanine
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Record name N-(4-Aminobenzoyl)-beta-alanine
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Record name N-(4-Aminobenzoyl)-beta-alanine
Source EPA DSSTox
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Record name 3-[(4-aminobenzoyl)amino]propanoic acid
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Record name N-(4-AMINOBENZOYL)-.BETA.-ALANINE
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Record name 4-Aminobenzoyl-(beta)-alanine
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Synthesis routes and methods

Procedure details

A suspension of 15 g. finely powdered 4-nitrobenzoyl-β-alanine in 200 ml. ethanol was stirred in an atmosphere of hydrogen in the presence of 1 g. of palladium-charcoal (5%), while cooling gently. When the absorption of hydrogen had ceased, the reaction mixture was filtered and the filtrate concentrated to a small volume. Upon adding diethyl ether and cooling, 4-aminobenzoyl-β-alanine was obtained. The yield was 11.5 g.; m.p. 156°-158° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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